molecular formula C23H19N5O2S2 B2625142 3-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 1260632-49-2

3-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2625142
CAS No.: 1260632-49-2
M. Wt: 461.56
InChI Key: RHTXMLNAYPJWRD-UHFFFAOYSA-N
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Description

3-(4-Methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a [1,2,3]triazolo[1,5-a]quinazoline core. Key structural features include a 4-methylbenzenesulfonyl group at position 3 and a 3-(methylsulfanyl)phenyl substituent at the N-5 amine position.

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2S2/c1-15-10-12-18(13-11-15)32(29,30)23-22-25-21(24-16-6-5-7-17(14-16)31-2)19-8-3-4-9-20(19)28(22)27-26-23/h3-14H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTXMLNAYPJWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves a multi-step process:

    Formation of the Triazoloquinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and orthoesters.

    Introduction of the Methylbenzenesulfonyl Group: This step can be achieved through sulfonylation reactions using reagents like p-toluenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Methylsulfanylphenyl Group: This step involves nucleophilic substitution reactions where the methylsulfanyl group is introduced using thiol derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Conditions typically involve strong acids or bases, depending on the desired substitution pattern.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Case Studies

  • Cytotoxic Activity Evaluation
    • A study evaluated the cytotoxic effects of similar sulfonamide derivatives on human cancer cell lines such as HCT-116 (colon), MCF-7 (breast), and HeLa (cervical). Compounds were synthesized and tested for their ability to induce cell death, showing promising results with some derivatives achieving IC50 values in the low micromolar range .
  • Quantitative Structure–Activity Relationship (QSAR) Analysis
    • QSAR models have been developed to predict the anticancer activity of compounds based on their structural features. This approach has facilitated the design of more potent derivatives by modifying specific functional groups .

Summary of Anticancer Findings

CompoundCell LineIC50 Value (µM)Notes
Compound AHCT-11610Significant activity observed
Compound BMCF-715Moderate activity
Compound CHeLa8High potency

Antibacterial and Antifungal Properties

The compound's sulfonamide structure suggests potential antibacterial and antifungal activities. Research has indicated that similar compounds can inhibit bacterial growth and fungal infections.

Case Studies

  • Antimicrobial Screening
    • Compounds structurally related to 3-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine were screened against various pathogens including Mycobacterium smegmatis and Candida albicans. Results showed that certain derivatives exhibited significant zones of inhibition, indicating their potential as antimicrobial agents .

Summary of Antimicrobial Findings

PathogenCompound TestedZone of Inhibition (mm)Activity Level
Mycobacterium smegmatisCompound D20High
Pseudomonas aeruginosaCompound E15Moderate
Candida albicansCompound F18High

Mechanism of Action

The mechanism of action of 3-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. The triazoloquinazoline core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Triazoloquinazoline Derivatives

Compound Name Sulfonyl Substituent Amine Substituent Molecular Weight (g/mol) XLogP3 Key Features
Target Compound 4-methylphenyl 3-(methylsulfanyl)phenyl ~488* High lipophilicity (SMe group)
3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)-triazoloquinazolin-5-amine 2,5-dimethylphenyl 4-methylbenzyl 457.55 Bulky sulfonyl; increased steric hindrance
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-triazoloquinazolin-5-amine phenyl 4-ethoxyphenyl 445.5 4.5 Moderate polarity (ethoxy group)
3-(3,4-Dimethylbenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-triazoloquinazolin-5-amine 3,4-dimethylphenyl 2-methoxy-5-methylphenyl Dual methyl/methoxy substitution
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-triazoloquinazolin-5-amine phenyl 4-isopropylphenyl Chloro substituent; hydrophobic

*Estimated based on analogous structures.

Key Observations:

Sulfonyl Group Variations :

  • The target compound’s 4-methylbenzenesulfonyl group balances lipophilicity and steric bulk, contrasting with ’s 2,5-dimethylphenylsulfonyl (higher steric hindrance) and ’s unsubstituted benzenesulfonyl (lower lipophilicity) .
  • Chloro substituents () may enhance bioactivity in antimicrobial contexts but reduce solubility .

Amine Substituent Diversity :

  • The 3-(methylsulfanyl)phenyl group in the target compound likely increases lipophilicity (XLogP3 ~4.5–5.0 estimated), comparable to ’s 2-methoxy-5-methylphenyl (polarity from methoxy) .
  • 4-Ethoxyphenyl () introduces moderate polarity, improving aqueous solubility .

Inferred Structure-Activity Relationships (SAR)

Lipophilicity and Bioavailability :

  • Methylsulfanyl and methyl groups (target compound) enhance membrane permeability but may limit solubility. Ethoxy () or methoxy () groups mitigate this .

Steric Effects :

  • Bulky 2,5-dimethylphenyl () could hinder target binding, whereas 4-methylphenyl (target) offers a balance .

Electron-Withdrawing Groups :

  • Chloro substituents () may improve antimicrobial activity via electron withdrawal, though absent in the target compound .

Pharmacological Potential

While direct activity data for the target compound are unavailable, analogs suggest possible applications:

  • Antimicrobial Activity : Triazoloquinazolines with sulfonyl groups (e.g., ) exhibit antifungal properties .
  • Herbicidal Activity: notes herbicidal activity in triazolopyrimidines, though core structural differences limit direct comparisons .

Biological Activity

The compound 3-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel derivative of quinazoline and triazole that has garnered attention for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H18N4O2S\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}

This structure features a triazole moiety fused with a quinazoline core, which is essential for its biological activity.

Biological Activity Overview

Research indicates that compounds within the quinazoline and triazole classes exhibit significant biological activities. The specific biological activities of This compound have been evaluated in various studies.

Anticancer Activity

A study focused on the anticancer potential of triazoloquinazolines demonstrated that several derivatives exhibited cytotoxic effects against various cancer cell lines. The compound was tested against:

  • Hepatocellular carcinoma (HePG-2)
  • Mammary gland breast cancer (MCF-7)
  • Human prostate cancer (PC3)
  • Colorectal carcinoma (HCT-116)

The results indicated moderate to high anticancer activity with IC50 values ranging from 17.35 µM to 39.41 µM across different cell lines .

Cell LineIC50 Value (µM)
HePG-229.47
MCF-727.05
PC339.41
HCT-11617.35

Anti-inflammatory Activity

In another study, the anti-inflammatory properties of related compounds were assessed through their ability to inhibit NF-κB/AP-1 reporter activity in LPS-induced models. The findings suggested that compounds with similar structures could effectively reduce inflammation markers at concentrations below 50 µM .

The mechanism underlying the biological activity of this compound may involve inhibition of specific kinases associated with cancer progression and inflammation. Molecular docking studies have suggested that triazoloquinazolines can bind effectively to mitogen-activated protein kinases (MAPKs), such as ERK2 and p38α .

Case Studies

  • Case Study on Anticancer Activity : A synthesized derivative similar to the target compound was evaluated for its cytotoxicity against multiple cancer cell lines. The study concluded that structural modifications significantly influenced the anticancer potency, highlighting the importance of the methylsulfanyl and sulfonyl groups in enhancing bioactivity .
  • Case Study on Anti-inflammatory Effects : Another research effort focused on the anti-inflammatory potential of quinazoline derivatives showed that specific substitutions could lead to enhanced inhibition of inflammatory pathways, demonstrating a promising therapeutic avenue for chronic inflammatory diseases .

Q & A

Q. What are the key safety considerations for handling and storing this compound in laboratory settings?

The compound requires strict adherence to safety protocols due to its sulfonyl and sulfanyl groups, which may pose flammability or reactivity risks. Key precautions include:

  • Storing in a dry, ventilated area away from heat sources (P210 code) .
  • Using personal protective equipment (PPE) such as gloves, eye protection, and lab coats to prevent skin/eye contact .
  • Avoiding water exposure to prevent unintended reactions (e.g., hydrolysis) .
  • Implementing emergency measures for accidental exposure (e.g., rinsing skin with water for 15 minutes) .

Q. What synthetic routes are commonly employed for triazoloquinazoline derivatives like this compound?

A typical synthesis involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example:

  • Step 1 : Reacting 2-hydrazinobenzoic acid with dimethyl N-cyanoimidodithiocarbonate in ethanol under triethylamine catalysis to form the triazole ring .
  • Step 2 : Introducing sulfonyl and sulfanyl groups via nucleophilic substitution or oxidation (e.g., using hydrogen peroxide to oxidize methylsulfanyl to methylsulfonyl) .
  • Step 3 : Purification via column chromatography with gradients like ethyl acetate/light petroleum .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Analytical validation should include:

  • Nuclear Magnetic Resonance (NMR) : To verify substituent positions (e.g., methylbenzenesulfonyl protons at ~7.3–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular ion confirmation (e.g., [M+H]+ matching theoretical mass) .
  • X-ray Crystallography : To resolve planar triazoloquinazoline systems and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .

Advanced Research Questions

Q. How can contradictions in cytotoxicity data for triazoloquinazoline derivatives be addressed?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, exposure time). To mitigate:

  • Use standardized protocols like Daphnia magna assays for reproducibility .
  • Validate results with orthogonal methods (e.g., MTT assays vs. flow cytometry) .
  • Control for substituent effects; e.g., methylsulfanyl vs. cycloheptyl groups alter hydrophobicity and membrane permeability .

Q. What experimental design strategies optimize structure-activity relationship (SAR) studies for this compound?

A split-plot design is recommended:

  • Main Plots : Vary core substituents (e.g., sulfonyl vs. sulfanyl).
  • Subplots : Test biological activity across models (e.g., antimicrobial, anti-inflammatory) .
  • Sub-Subplots : Replicate assays over time to assess stability . Statistical tools like ANOVA can identify significant interactions between substituents and activity .

Q. How does the compound’s reactivity with common reagents impact derivatization strategies?

The sulfanyl group is prone to oxidation, requiring careful handling:

  • Oxidation : Use H₂O₂ in glacial acetic acid to convert –SMe to –SO₂Me without degrading the triazole ring .
  • Reduction : LiAlH₄ selectively reduces nitro groups while preserving sulfonamide bonds .
  • Substitution : Alkyl halides in DMF/K₂CO₃ facilitate S-alkylation for diversity-oriented synthesis .

Q. What methodologies are recommended for environmental impact assessments of this compound?

Follow the INCHEMBIOL framework:

  • Phase 1 : Determine physicochemical properties (e.g., logP, solubility) using OECD guidelines .
  • Phase 2 : Evaluate ecotoxicity via Daphnia magna or algal growth inhibition assays .
  • Phase 3 : Model bioaccumulation potential using EPI Suite™ based on sulfonamide persistence .

Methodological Notes

  • Safety Protocols : Always reference Material Safety Data Sheets (MSDS) for hazard codes (e.g., P201–P210) .
  • Data Reproducibility : Use PubChem-deposited spectral data (InChIKey: [example]) for cross-validation .
  • Advanced Synthesis : Consider microwave-assisted methods to reduce reaction times for triazole formation .

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